5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one
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Overview
Description
5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a unique combination of a triazole and pyridazine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[5,1-c][1,2,4]triazines
Uniqueness
5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
596825-61-5 |
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Molecular Formula |
C9H8ClN5O |
Molecular Weight |
237.64 g/mol |
IUPAC Name |
5-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H8ClN5O/c10-6-2-3-7-12-13-9(15(7)14-6)5-1-4-8(16)11-5/h2-3,5H,1,4H2,(H,11,16) |
InChI Key |
OTHJIRSTWQANJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
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